2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benze nesulfonic acid
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Overview
Description
2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes both phenolic and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenolic Intermediate: The initial step involves the synthesis of a phenolic intermediate through the hydroxylation of a benzene derivative.
Cyclohexadienone Formation: The phenolic intermediate undergoes further reactions to form a cyclohexadienone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The sulfonic acid group can enhance the compound’s solubility and reactivity, allowing it to interact with biological molecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzenesulfonic acid: Lacks the dihydroxyphenyl and cyclohexadienylidene groups, making it less complex and with different reactivity.
3,4-Dihydroxybenzoic acid: Contains similar phenolic groups but lacks the sulfonic acid group, affecting its solubility and reactivity.
Benzenesulfonic acid: A simpler compound with only the sulfonic acid group, used primarily in industrial applications.
Uniqueness
2-[(3,4-Dihydroxyphenyl)(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]benzenesulfonic acid is unique due to its combination of phenolic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(Z)-(3,4-dihydroxyphenyl)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26/h1-10,20,22-23H,(H,24,25,26)/b19-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSVOAVAYJEIJ-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)O)C3=CC(=C(C=C3)O)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)O)/C3=CC(=C(C=C3)O)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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